molecular formula C10H19NO3 B14371539 Butyl 3-(1,3-oxazolidin-3-yl)propanoate CAS No. 92001-93-9

Butyl 3-(1,3-oxazolidin-3-yl)propanoate

Cat. No.: B14371539
CAS No.: 92001-93-9
M. Wt: 201.26 g/mol
InChI Key: LYKCPLQPWJBJLH-UHFFFAOYSA-N
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Description

Butyl 3-(1,3-oxazolidin-3-yl)propanoate is a chemical compound that belongs to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(1,3-oxazolidin-3-yl)propanoate typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the oxazolidine ring. The butyl ester group is introduced via esterification reactions. Common reagents used in these reactions include butanol, propanoic acid, and catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(1,3-oxazolidin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines

    Substitution: Various substituted oxazolidines

Scientific Research Applications

Butyl 3-(1,3-oxazolidin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.

    Industry: Utilized as an intermediate in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of butyl 3-(1,3-oxazolidin-3-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial cell walls by binding to enzymes involved in peptidoglycan formation. This disruption leads to the weakening of the cell wall and eventual cell death. The compound’s oxazolidine ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups.

    Oxazolines: Unsaturated analogues of oxazolidines with similar chemical properties.

    Bisoxazolidines: Contain two oxazolidine rings and are used in polyurethane coatings.

Uniqueness

Butyl 3-(1,3-oxazolidin-3-yl)propanoate is unique due to its butyl ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic applications and enhances its potential as a bioactive compound.

Properties

CAS No.

92001-93-9

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

butyl 3-(1,3-oxazolidin-3-yl)propanoate

InChI

InChI=1S/C10H19NO3/c1-2-3-7-14-10(12)4-5-11-6-8-13-9-11/h2-9H2,1H3

InChI Key

LYKCPLQPWJBJLH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCN1CCOC1

Origin of Product

United States

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